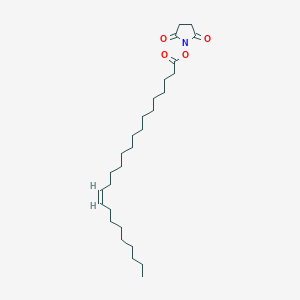
Succinimidyl Nervonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinimidyl nervonate is a biochemical compound with the molecular formula C28H49NO4 and a molecular weight of 463.69 g/mol . It is a derivative of nervonic acid, which is an omega-9 fatty acid. This compound is primarily used in biochemical research, particularly in the study of proteomics and lipidomics .
准备方法
Synthetic Routes and Reaction Conditions: Succinimidyl nervonate is synthesized by reacting nervonic acid with succinic anhydride, resulting in the formation of a succinimide ester. The reaction typically involves the use of dicyclohexylcarbodiimide as a coupling agent in an organic solvent such as ethyl acetate . The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
化学反应分析
Types of Reactions: Succinimidyl nervonate undergoes various chemical reactions, including:
Substitution Reactions: The succinimide ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products:
Substitution Reactions: The major products are various derivatives of this compound, depending on the nucleophile used.
Hydrolysis: The major products are nervonic acid and succinimide.
科学研究应用
Succinimidyl nervonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of succinimidyl nervonate involves its conversion to nervonic acid, which is incorporated into cellular membranes and myelin sheaths. Nervonic acid plays a crucial role in maintaining the integrity and function of nerve cells. The molecular targets include enzymes involved in lipid metabolism and pathways related to myelin synthesis.
相似化合物的比较
N-Hydroxysuccinimide Esters: These compounds are similar in structure and reactivity to succinimidyl nervonate and are commonly used in bioconjugation reactions.
Nervonic Acid Derivatives: Other derivatives of nervonic acid, such as methyl nervonate, share similar properties and applications.
Uniqueness: this compound is unique due to its specific combination of nervonic acid and succinimide ester, which allows for targeted applications in biochemical research and potential therapeutic uses .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (Z)-tetracos-15-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h9-10H,2-8,11-25H2,1H3/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDKSTRSSZZWDK-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)
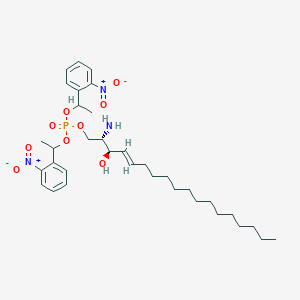
![Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)-](/img/structure/B1140032.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
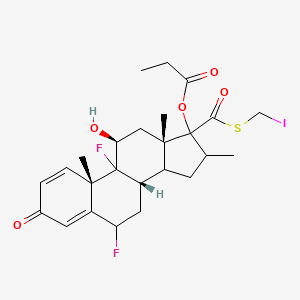
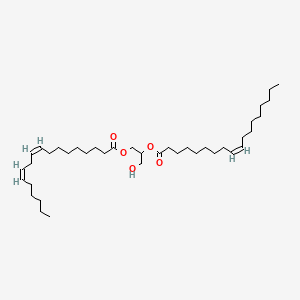
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B1140038.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
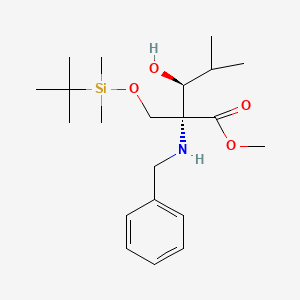
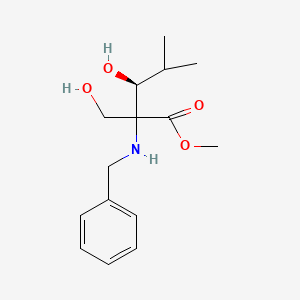
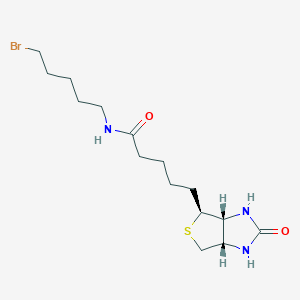
![1-chloro-2-[(E)-2-ethoxyethenyl]benzene](/img/structure/B1140047.png)

